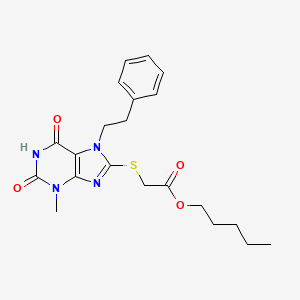
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies, exemplified by the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach, utilizing Actinoplanes missouriensis, supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, enabling the production of milligram quantities of mammalian metabolites for detailed analysis (Zmijewski et al., 2006).
Analytical Applications in Lipid Peroxidation
The chemical reactivity of phenylindole derivatives with malondialdehyde and 4-hydroxyalkenals under acidic conditions has been utilized to develop a colorimetric assay for lipid peroxidation. This methodology enables the specific measurement of malondialdehyde, a significant marker of lipid peroxidation in biological samples, providing a tool for the analysis of oxidative stress in various disease states (Gerard-Monnier et al., 1998).
Pharmacokinetic and Metabolic Profiling
Studies on the pharmacokinetics and metabolism of selective androgen receptor modulators have highlighted the importance of molecular properties in determining the ideal pharmacokinetic characteristics for therapeutic applications. Such research provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of novel compounds, facilitating the optimization of drug candidates for preclinical development (Wu et al., 2006).
Quantum Chemical Studies on Drug Molecules
Quantum chemical studies offer a theoretical perspective on the steric energy and molecular properties of drug molecules, such as bicalutamide, an anti-prostatic carcinoma drug. These studies provide valuable insights into the drug's interaction with biological targets, contributing to the design of more effective therapeutic agents (Otuokere & Amaku, 2015).
Novel Inhibitors Targeting Viral DNA Maturation
Research on nonnucleoside inhibitors targeting cytomegalovirus DNA maturation has uncovered compounds that interfere with viral DNA packaging, offering a pathway to developing highly selective antiviral therapies. These findings highlight the potential for discovering new treatments for viral infections by targeting specific stages of the viral lifecycle (Buerger et al., 2001).
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCFRRASUAPUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
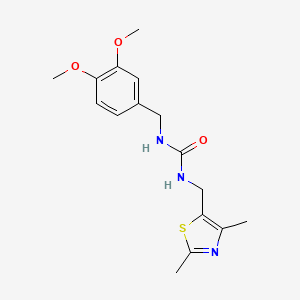
![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

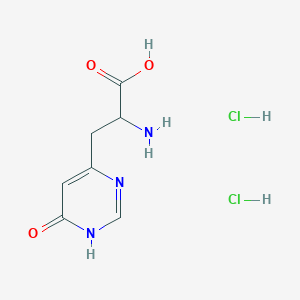
![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
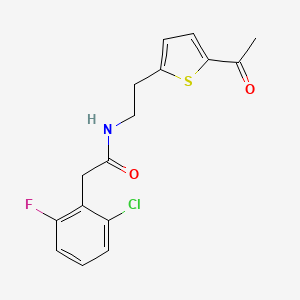
![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)
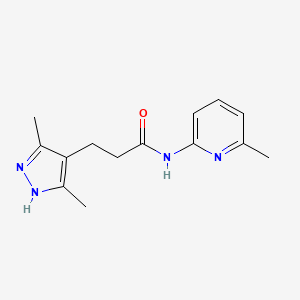
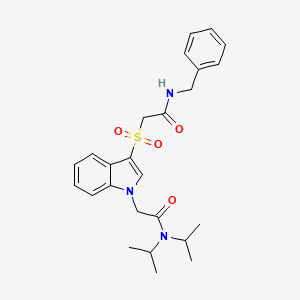
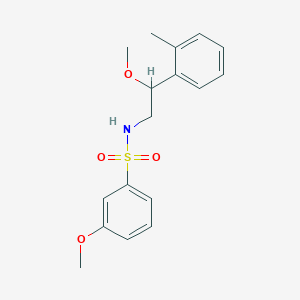
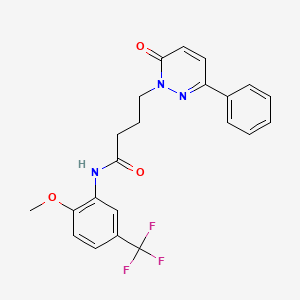
![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)
![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)
